Tin (IV) Isopropoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

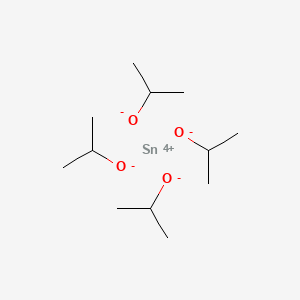

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H28O4Sn |

|---|---|

Molecular Weight |

355.06 g/mol |

IUPAC Name |

propan-2-olate;tin(4+) |

InChI |

InChI=1S/4C3H7O.Sn/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 |

InChI Key |

CCTFOFUMSKSGRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sn+4] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tin (IV) Isopropoxide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of tin (IV) isopropoxide, with a particular focus on its relevance to researchers and professionals in drug development. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key chemical processes and analytical workflows.

Introduction

This compound, with the chemical formula Sn(O-i-Pr)₄, is a metal alkoxide that has garnered interest as a precursor for the synthesis of tin-based materials, including tin (IV) oxide (SnO₂) nanoparticles and thin films.[1][2][3] Its utility stems from its solubility in organic solvents and its reactivity towards hydrolysis. While its primary applications have been in materials science, its potential in the pharmaceutical and drug development sectors as a catalyst or a precursor to bioactive nanoparticles is an emerging area of interest. This guide aims to provide a detailed technical resource for researchers exploring the chemistry and applications of this compound.

Chemical Properties and Structure

Physicochemical Properties

This compound is typically a colorless liquid, although it can appear as a wet solid, and is sensitive to moisture.[4] It is soluble in hydrocarbons and warm isopropanol (B130326) but reacts with water, alcohols, ketones, and esters.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1184-61-8 | [5] |

| Molecular Formula | C₁₂H₂₈O₄Sn | [6] |

| Molecular Weight | 355.06 g/mol | [6] |

| Appearance | Colorless liquid / Wet solid | [4][5] |

| Boiling Point | 131 °C at 1.6 torr | [5] |

| Density | 0.8387 g/mL at 25 °C | [5] |

| Solubility | Soluble in hydrocarbons and warm isopropanol.[4] Reacts with water, alcohols, ketones, and esters.[4] | [4] |

| Sensitivity | Moisture sensitive | [4] |

Structure and Coordination

The precise molecular structure of this compound in the solid state has not been definitively determined by single-crystal X-ray diffraction in the reviewed literature. However, based on related tin (IV) alkoxides and the analogous titanium (IV) isopropoxide, some structural inferences can be made.

In non-polar solvents, this compound is likely to exist as a monomer with a tetrahedral coordination geometry around the central tin atom.[7] The four isopropoxide ligands would bind to the tin atom through the oxygen atoms. In the solid state or in solution with coordinating solvents, there is a possibility of oligomerization to form dimers or higher-order structures, where isopropoxide groups bridge between two or more tin centers, leading to an increase in the coordination number of the tin atoms. For instance, the related compound [Sn(μ₂-OiPr)(OiPr)(O₂CR)₂]₂ exists as a dimer with seven-coordinate tin atoms.[8]

Synthesis and Characterization

Synthesis of this compound

A common and effective method for the synthesis of metal alkoxides is the reaction of the corresponding metal halide with an alcohol in the presence of a base to neutralize the hydrogen halide byproduct. The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure for the synthesis of titanium (IV) isopropoxide.[9][10]

Experimental Protocol: Synthesis of this compound

Materials:

-

Tin (IV) chloride (SnCl₄), anhydrous

-

Isopropanol, anhydrous

-

Benzene (B151609), anhydrous

-

Ammonia (B1221849) (NH₃) gas, anhydrous

-

Nitrogen (N₂) or Argon (Ar) gas, inert

-

Standard laboratory glassware for air-sensitive chemistry (e.g., Schlenk line, oven-dried glassware)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet for inert gas, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Reaction Mixture Preparation: In the reaction flask, under a positive pressure of inert gas, combine 1.0 molar equivalent of anhydrous tin (IV) chloride with 4.0 to 6.0 molar equivalents of anhydrous isopropanol.

-

Solvent Addition: Introduce 7.0 to 10.0 molar equivalents of anhydrous benzene to the reaction mixture with stirring.

-

Neutralization: Begin bubbling anhydrous ammonia gas through the stirred reaction mixture. The ammonia will react with the hydrogen chloride produced during the reaction, forming a white precipitate of ammonium (B1175870) chloride (NH₄Cl).

-

Reaction Completion: Continue the addition of ammonia and stirring for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of ammonium chloride precipitation.

-

Work-up and Purification:

-

Filter the reaction mixture under an inert atmosphere to remove the precipitated ammonium chloride.

-

Wash the filter cake with anhydrous benzene to recover any entrained product.

-

Combine the filtrate and the washings.

-

Remove the benzene and excess isopropanol by distillation under reduced pressure.

-

The resulting crude this compound can be further purified by fractional distillation under high vacuum.

-

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the isopropoxide ligand: a septet for the methine proton (-OCH) and a doublet for the methyl protons (-CH₃). The integration ratio of these signals should be 1:6.

-

¹³C NMR: The carbon NMR spectrum should exhibit two resonances: one for the methine carbon and one for the methyl carbons of the isopropoxide ligand.

-

¹¹⁹Sn NMR: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its favorable properties.[4][11] The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination environment of the tin atom. For a four-coordinate tin (IV) alkoxide, the chemical shift is expected in the downfield region of the ¹¹⁹Sn NMR spectrum. The presence of oligomeric species in solution would likely result in different ¹¹⁹Sn chemical shifts or broadened signals due to chemical exchange.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the isopropoxide ligand and the Sn-O bond.

-

C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹.

-

C-O stretching: A strong band typically observed in the 1000-1150 cm⁻¹ region.

-

Sn-O stretching: A characteristic band for the Sn-O bond is expected in the lower frequency region, typically between 500 and 700 cm⁻¹. For tin oxides, the O-Sn-O stretching vibration is observed around 620 cm⁻¹.[12][13]

3.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely result in the observation of the molecular ion [Sn(O-i-Pr)₄]⁺, although it may be of low abundance due to fragmentation.[14][15] Common fragmentation pathways for metal alkoxides involve the loss of alkyl or alkoxy radicals. Expected fragments for this compound would include:

-

[Sn(O-i-Pr)₃]⁺ (loss of an isopropoxy radical)

-

[Sn(O-i-Pr)₂(OH)]⁺ (rearrangement followed by loss of propene)

-

Other fragments resulting from further loss of isopropoxide and isopropanol units.

Logical Workflow for Characterization:

Caption: Logical workflow for the characterization of this compound.

Reactivity

Hydrolysis and Condensation

This compound is highly susceptible to hydrolysis, reacting with water to form tin (IV) oxide. This reaction proceeds through a series of hydrolysis and condensation steps, analogous to the well-studied sol-gel process for titanium alkoxides.[16] The overall reaction can be summarized as:

Sn(O-i-Pr)₄ + 2H₂O → SnO₂ + 4 i-PrOH

The mechanism involves the initial hydrolysis of one or more isopropoxide ligands to form hydroxyl groups (-OH) bound to the tin atom. These hydroxylated intermediates can then undergo condensation reactions, either through an olation pathway (forming Sn-OH-Sn bridges) or an oxolation pathway (forming Sn-O-Sn bridges), leading to the formation of a three-dimensional tin oxide network.[16][17]

Signaling Pathway for Hydrolysis:

Caption: Simplified pathway for the hydrolysis of this compound.

Thermal Decomposition

The thermal decomposition of this compound is an important consideration for its use in chemical vapor deposition (CVD) and other high-temperature applications. While detailed mechanistic studies for this compound are scarce, studies on the analogous titanium (IV) isopropoxide suggest that decomposition can proceed through various pathways, including β-hydride elimination to produce propene and a metal hydroxide (B78521) species.[18][19] The ultimate product of thermal decomposition in an oxygen-containing atmosphere is tin (IV) oxide.

Applications in Drug Development

While direct applications of this compound in drug development are not yet well-documented, its chemical properties suggest several potential avenues for exploration.

Precursor for Nanoparticle-Based Drug Delivery

Tin (IV) oxide nanoparticles have been investigated for various biomedical applications. The controlled hydrolysis of this compound provides a route to synthesize SnO₂ nanoparticles with tunable size and surface properties. These nanoparticles could potentially be functionalized with targeting ligands and loaded with therapeutic agents for targeted drug delivery systems. The biocompatibility and degradation of such nanoparticles would be critical areas for further research.

Catalyst in Pharmaceutical Synthesis

Tin compounds are known to catalyze a variety of organic reactions, including esterification and transesterification, which are common transformations in the synthesis of active pharmaceutical ingredients (APIs).[2][20] The Lewis acidic nature of the tin center in this compound suggests its potential as a catalyst in organic synthesis, possibly offering advantages in terms of selectivity and milder reaction conditions compared to traditional catalysts.

Safety and Handling

This compound is a moisture-sensitive and flammable liquid.[21] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is harmful if swallowed or inhaled and can cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical precursor with well-defined chemical and physical properties. While its primary use to date has been in materials science, its potential applications in drug development, particularly as a precursor for drug delivery nanoparticles and as a catalyst in organic synthesis, warrant further investigation. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and potential of this compound. Further research is needed to fully elucidate its spectroscopic and structural details and to explore its utility in pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. oatext.com [oatext.com]

- 3. jetir.org [jetir.org]

- 4. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 5. americanelements.com [americanelements.com]

- 6. This compound | C12H28O4Sn | CID 71317417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 12. joam.inoe.ro [joam.inoe.ro]

- 13. airccse.com [airccse.com]

- 14. uni-saarland.de [uni-saarland.de]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. arxiv.org [arxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. alfachemic.com [alfachemic.com]

- 21. Tin(IV) isopropoxide, 98% (metals basis), 10% w/v in isopropanol/toluene 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Synthesis of Tin (IV) Isopropoxide from Tin Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tin (IV) isopropoxide from tin tetrachloride. The primary method detailed herein involves the reaction of tin tetrachloride with isopropanol (B130326) in the presence of ammonia (B1221849) as a neutralizing agent. This process is analogous to the well-established synthesis of titanium (IV) isopropoxide.[1][2] This document outlines the core chemical principles, detailed experimental protocols, and methods for purification and characterization of the final product.

Introduction

This compound, also known as tetraisopropoxytin or stannic isopropoxide, is a valuable precursor in materials science and organic synthesis.[3] It is a key component in the production of tin oxide (SnO₂) nanoparticles, thin films, and indium tin oxide (ITO) films, which have significant applications in electronics and gas sensing. The synthesis from tin tetrachloride offers a reliable route to this important organometallic compound.

Core Synthetic Methodology

The fundamental reaction for the synthesis of this compound from tin tetrachloride is the alcoholysis of the tin chloride with isopropanol. This reaction results in the substitution of the chloride ligands with isopropoxide groups. The overall balanced chemical equation is:

SnCl₄ + 4 CH₃CH(OH)CH₃ + 4 NH₃ → Sn(OCH(CH₃)₂)₄ + 4 NH₄Cl

The reaction proceeds by the nucleophilic attack of the oxygen atom of isopropanol on the tin center, leading to the displacement of a chloride ion. This process is repeated until all four chloride ligands have been replaced. Hydrogen chloride (HCl) is generated as a byproduct in each step. To drive the reaction to completion and prevent unwanted side reactions, a base, typically ammonia (NH₃), is used to neutralize the HCl as it is formed. This results in the precipitation of ammonium (B1175870) chloride (NH₄Cl), which can be easily removed by filtration.

Signaling Pathway of the Synthesis Reaction

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the reactants and product.

Materials and Equipment

Materials:

-

Tin (IV) tetrachloride (SnCl₄)

-

Anhydrous isopropanol

-

Anhydrous benzene (B151609) (or other inert solvent like toluene)

-

Ammonia gas (anhydrous)

-

Inert gas (Nitrogen or Argon)

-

Drying agents for solvents (e.g., sodium, molecular sieves)

-

Filter aid (e.g., Celite)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Gas inlet adapter

-

Condenser

-

Mechanical stirrer

-

Filtration apparatus (e.g., Büchner funnel or Schlenk filter)

-

Vacuum distillation apparatus

Synthesis Procedure

-

Apparatus Setup: Assemble a clean, dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet, and a gas inlet for inert gas. The entire apparatus should be flushed with a dry inert gas.

-

Reactant Charging: In the reaction flask, prepare a solution of tin (IV) tetrachloride in an anhydrous inert solvent such as benzene or toluene.

-

Addition of Isopropanol: While stirring the tin tetrachloride solution under an inert atmosphere, slowly add a stoichiometric amount (or a slight excess) of anhydrous isopropanol from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature. Cooling the flask in an ice bath may be necessary.

-

Neutralization with Ammonia: After the addition of isopropanol is complete, begin bubbling anhydrous ammonia gas through the reaction mixture. This will neutralize the hydrogen chloride formed and precipitate ammonium chloride as a white solid. Continue the ammonia flow until the reaction is complete, which can be indicated by the cessation of ammonium chloride precipitation.

-

Filtration: Once the reaction is complete, the mixture is filtered under an inert atmosphere to remove the precipitated ammonium chloride. The filter cake should be washed with a small amount of the anhydrous solvent to ensure complete recovery of the product.

-

Purification: The filtrate, containing the this compound, is then purified by vacuum distillation.[4] The solvent is first removed under reduced pressure, and then the this compound is distilled at a lower pressure.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value/Range | Reference/Note |

| Stoichiometry | ||

| SnCl₄ : Isopropanol | 1 : ≥4 molar ratio | A slight excess of isopropanol can help drive the reaction to completion. |

| SnCl₄ : NH₃ | 1 : ≥4 molar ratio | Sufficient ammonia is required to neutralize all the HCl generated. |

| Reaction Conditions | ||

| Temperature | 0 - 50 °C (during addition and reaction) | The reaction is exothermic; cooling may be necessary. |

| Reaction Time | Several hours | Reaction completion can be monitored by the cessation of NH₄Cl precipitation. |

| Purification | ||

| Distillation Pressure | High vacuum (<1 mmHg) | Lowering the pressure reduces the boiling point and prevents thermal decomposition. |

| Boiling Point | ~60 °C at 0.1 mmHg (estimated) | The exact boiling point will depend on the vacuum achieved. |

| Yield | ||

| Theoretical Yield | Calculated based on the limiting reactant | Assuming SnCl₄ is the limiting reactant. |

| Expected Actual Yield | >80% | Yields are typically high for this type of reaction when performed under anhydrous conditions. |

| Product Properties | ||

| Molecular Weight | 355.06 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Sensitivity | Air and moisture sensitive | [6] |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the isopropoxide ligands: a septet for the methine proton (-OCH) and a doublet for the methyl protons (-CH₃).

-

¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the methine carbon and the methyl carbons of the isopropoxide groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong C-H stretching and bending vibrations from the isopropoxide ligands. A key feature is the Sn-O stretching vibration, which is typically observed in the lower frequency region of the spectrum.

Safety and Handling

-

Tin (IV) tetrachloride is a corrosive liquid that fumes in moist air. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Isopropanol and benzene/toluene are flammable liquids. Handle with care and avoid ignition sources.

-

Ammonia gas is toxic and corrosive. It should be handled in a well-ventilated area or fume hood.

-

This compound is sensitive to moisture and air.[6] It should be stored and handled under an inert atmosphere.

Conclusion

The synthesis of this compound from tin tetrachloride via alcoholysis with isopropanol and neutralization with ammonia is a robust and high-yielding method. Careful control of anhydrous conditions is crucial for achieving high purity and yield. The purified product serves as a versatile precursor for various applications in materials science and catalysis. This guide provides the necessary details for researchers to successfully synthesize and characterize this important organometallic compound.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tin (IV) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of tin (IV) isopropoxide, a critical precursor in the sol-gel synthesis of tin oxide (SnO₂) nanomaterials. Given the limited direct kinetic data on this compound, this guide leverages the well-documented mechanism of titanium (IV) isopropoxide as a comparative model, supplemented with specific experimental findings and characterization data for the tin analogue. This document is intended to equip researchers, scientists, and drug development professionals with a foundational understanding for the controlled synthesis of tin-based materials.

Introduction to the Sol-Gel Process

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, particularly metal oxides, from molecular precursors. For this compound, the process involves two primary reactions: hydrolysis and condensation. These reactions transform the tin alkoxide precursor into a colloidal suspension (sol) and then into a continuous solid network (gel). The morphology and properties of the final tin oxide material are highly dependent on the conditions under which these reactions occur.

The Core Mechanism: Hydrolysis and Condensation

The overall transformation of this compound to tin oxide can be summarized by the following reactions:

Hydrolysis: Sn(OPrⁱ)₄ + 4H₂O → Sn(OH)₄ + 4PrⁱOH

Condensation: Sn(OH)₄ → SnO₂ + 2H₂O

However, this simplified representation belies a more complex, stepwise process involving the formation of various intermediate species. The mechanism is analogous to that of other metal alkoxides, such as titanium isopropoxide, and involves the initial replacement of isopropoxide (-OPrⁱ) groups with hydroxyl (-OH) groups, followed by the formation of Sn-O-Sn bridges.[1][2]

Hydrolysis: The Initial Reaction with Water

The hydrolysis of this compound is initiated by the nucleophilic attack of a water molecule on the electron-deficient tin atom. This results in the substitution of an isopropoxide group with a hydroxyl group and the liberation of isopropanol (B130326). This reaction can proceed stepwise, forming partially hydrolyzed species such as Sn(OPrⁱ)₃(OH), Sn(OPrⁱ)₂(OH)₂, and Sn(OPrⁱ)(OH)₃ before complete hydrolysis to Sn(OH)₄. The rate of hydrolysis is generally rapid and can be challenging to control.[1]

Condensation: Formation of the Tin-Oxo Network

Following hydrolysis, the condensation reactions commence, leading to the formation of Sn-O-Sn bridges and the elimination of smaller molecules like water or isopropanol. Two primary condensation pathways are recognized:

-

Oxolation: This reaction involves the condensation between two hydroxyl groups, forming a tin-oxo bridge and eliminating a water molecule. Sn-OH + HO-Sn → Sn-O-Sn + H₂O

-

Alcoxolation (or Olation): This pathway involves the reaction between a hydroxyl group and a remaining isopropoxide group, forming a tin-oxo bridge and eliminating an isopropanol molecule. Sn-OH + PrⁱO-Sn → Sn-O-Sn + PrⁱOH

These condensation reactions lead to the growth of oligomeric and polymeric species, eventually forming a three-dimensional tin oxide network.

Key Factors Influencing the Reaction Kinetics

The rates of hydrolysis and condensation are critical in determining the structure and properties of the resulting tin oxide material. Several factors can be manipulated to control these kinetics:

-

Water-to-Alkoxide Ratio (h): A higher water concentration generally accelerates the hydrolysis rate.

-

pH (Catalysis): The reaction can be catalyzed by both acids and bases. Acidic conditions tend to promote hydrolysis while slowing condensation, leading to more linear polymer chains.[3] Conversely, basic conditions typically accelerate condensation, favoring the formation of more highly branched, particulate structures.

-

Solvent: The choice of solvent can influence the solubility of the precursor and intermediate species, as well as the reaction rates.[4]

-

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.

-

Chelating Agents: The addition of chelating agents, such as acetylacetone (B45752) (acac), can stabilize the tin precursor by forming more stable complexes.[5][6] This modification reduces the reactivity of the tin center, thereby slowing down the hydrolysis rate and allowing for better control over the particle formation process. This is a widely used strategy to prevent rapid, uncontrolled precipitation.[7]

Experimental Protocols

While detailed kinetic studies on this compound are not as prevalent as for its titanium counterpart, several experimental protocols for the synthesis of tin oxide nanoparticles via the sol-gel method have been reported. These protocols provide a practical framework for researchers.

General Sol-Gel Synthesis of SnO₂ Nanoparticles

This protocol outlines a typical procedure for the synthesis of tin oxide nanoparticles.

Materials:

-

This compound (as a solution in isopropanol/toluene or as a solid adduct)[8][9]

-

Anhydrous isopropanol or ethanol (B145695) (solvent)

-

Deionized water

-

Acid (e.g., HNO₃) or base (e.g., NH₄OH) for pH adjustment (optional)

-

Acetylacetone (stabilizer, optional)

Procedure:

-

Precursor Solution Preparation: In a dry, inert atmosphere, dissolve a specific amount of this compound in an anhydrous alcohol solvent.

-

(Optional) Stabilization: If a chelating agent is used, add acetylacetone to the precursor solution and stir to allow for complex formation.

-

Hydrolysis Solution Preparation: In a separate vessel, prepare a mixture of deionized water and the alcohol solvent. The pH can be adjusted at this stage by the dropwise addition of an acid or base.

-

Hydrolysis Reaction: Slowly add the hydrolysis solution to the precursor solution under vigorous stirring. The rate of addition is crucial for controlling the reaction.

-

Sol Formation and Gelation: A translucent sol or a white precipitate may form. Continue stirring for a set period to allow for hydrolysis and condensation to proceed, leading to the formation of a gel.

-

Aging: The gel is typically aged for a period of time (e.g., 24 hours) at room temperature or a slightly elevated temperature to strengthen the network.

-

Drying and Calcination: The gel is then dried to remove the solvent and calcined at a high temperature (e.g., 400-600 °C) to crystallize the amorphous tin oxide into the desired phase (e.g., cassiterite).

In-situ Monitoring of the Reaction

To gain deeper insight into the reaction mechanism, in-situ monitoring techniques can be employed.

-

FTIR Spectroscopy: This technique can track the disappearance of Sn-O-C bonds from the precursor and the appearance of Sn-O-H and Sn-O-Sn bonds in the products in real-time.[10]

-

NMR Spectroscopy: ¹H NMR can be used to monitor the release of isopropanol. More advanced techniques like ¹¹⁹Sn NMR can provide detailed information about the coordination environment of the tin atoms, helping to identify intermediate species.[1][11][12][13][14]

-

UV-Vis Spectroscopy: Changes in the turbidity of the solution can be monitored to study the kinetics of particle nucleation and growth.[10]

Quantitative Data Summary

Direct quantitative kinetic data for the hydrolysis and condensation of this compound is scarce in the literature. However, data from analogous systems, particularly titanium (IV) isopropoxide, can provide valuable estimates and illustrate the expected trends.

| Parameter | Condition | Observation/Value | Analytical Technique | Reference (Analogous System) |

| Reaction Order | High Temperature | Second-order | Molecular Dynamics Simulation | [10] |

| Activation Energy (Ea) | High Temperature | 94.1 kJ/mol | Molecular Dynamics Simulation | [10] |

| Effect of pH | Acidic (pH < 3) | Favors hydrolysis, slows condensation | General Observation | [3] |

| Effect of pH | Basic | Accelerates condensation | General Observation | [3] |

| Effect of Chelating Agent (Acetylacetone) | Molar Ratio TTIP:AcacH 1:4 to 1:8 | Ten-fold increase in photodegradation rate constant (of stearic acid on TiO₂ film) | FTIR | [6] |

| Gelation Time | Near Isoelectric Point (pH 5-6.8) | Rapid gelation | General Observation | [3] |

| Gelation Time | Highly Acidic or Basic | Slow or no gelation | General Observation | [3] |

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. americanelements.com [americanelements.com]

- 9. Tin(IV) isopropoxide, 98% (metals basis), 10% w/v in isopropanol/toluene 500 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 13. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 14. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Tin (IV) Isopropoxide

For researchers, scientists, and professionals in drug development, understanding the solubility of precursor materials is paramount to achieving desired reaction kinetics, product purity, and overall process efficiency. This in-depth technical guide provides a comprehensive overview of the solubility of tin (IV) isopropoxide in various organic solvents, offering a critical resource for its application in synthesis and materials science.

This compound, a metal alkoxide, is a key precursor in the synthesis of tin-based materials, including tin oxide (SnO₂) nanoparticles and thin films, as well as indium tin oxide (ITO) films, which are vital in various electronic and sensing applications.[1] Its utility is intrinsically linked to its behavior in solution. This guide summarizes the available solubility data, details its reactivity with common organic solvents, and provides a general experimental protocol for solubility determination of air-sensitive compounds.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some quantitative information from commercial suppliers provide valuable insights into its solubility profile. The available data is summarized in the table below.

| Solvent Class | Solvent | Solubility | Remarks |

| Hydrocarbons | General Hydrocarbons | Soluble[2][3] | Generally considered a good solvent class for dissolution without reaction. |

| Toluene | Soluble (Component of a 10% w/v commercial solution)[4] | Often used in combination with isopropanol (B130326). | |

| Alcohols | Isopropanol | Soluble (up to 10% w/v in commercial solutions), Soluble in warm isopropanol[2] | Reacts with the solvent (alcoholysis/transesterification). The term "soluble" likely refers to miscibility leading to a reaction. |

| General Alcohols | Reacts[2][3] | The compound is reactive towards other alcohols, leading to an exchange of the isopropoxide ligands. | |

| Ketones | General Ketones | Reacts[2][3] | The nature of the reaction is likely coordination to the tin center, which can lead to changes in the compound's structure and reactivity. |

| Esters | General Esters | Reacts[2][3] | Similar to ketones, interaction with esters can occur, potentially through coordination. |

| Water | Water | Reacts slowly with moisture/water[3] | Hydrolyzes to form tin oxides. All handling should be under anhydrous conditions. |

Understanding Reactivity: More Than Just Dissolution

For a technical audience, it is crucial to understand that the interaction of this compound with many common organic solvents extends beyond simple physical dissolution. Its reactivity, particularly with protic and coordinating solvents, is a key chemical characteristic.

Alcoholysis: When dissolved in an alcohol other than isopropanol, this compound will undergo an alcoholysis or transesterification reaction. In this equilibrium-driven process, the isopropoxide ligands on the tin atom are exchanged with the alkoxide groups from the solvent. For example, in ethanol, an equilibrium mixture of this compound, tin (IV) ethoxide, and mixed this compound-ethoxides will be formed. This reactivity is fundamental to the use of tin alkoxides in sol-gel processes for the formation of metal oxides.

Coordination with Ketones and Esters: The tin center in this compound is electrophilic and can coordinate with Lewis basic functional groups such as the carbonyl oxygen of ketones and esters. This can lead to the formation of adducts, which may alter the solubility and subsequent reactivity of the tin precursor. While often described as "reacts," this interaction may not always involve the breaking of the tin-oxygen bond, but rather an expansion of the coordination sphere of the tin atom.

Experimental Protocol for Solubility Determination of Air-Sensitive Compounds

Given the lack of a specific, detailed protocol for this compound, a generalized methodology for determining the solubility of air- and moisture-sensitive compounds is presented. This protocol should be adapted based on the specific solvent and available analytical techniques.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvent of interest

-

Inert atmosphere glovebox or Schlenk line

-

Temperature-controlled shaker or stirrer plate

-

Gas-tight syringes and needles

-

Anhydrous filtration apparatus (e.g., cannula filter or syringe filter with a PTFE membrane)

-

Analytical balance (inside the glovebox or with appropriate handling)

-

Volumetric flasks and pipettes (oven-dried and cooled under an inert atmosphere)

-

Appropriate analytical instrument for quantification (e.g., ICP-MS for tin concentration, or a calibrated spectroscopic method if applicable)

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen) before being transferred into a glovebox. All solvents must be anhydrous.

-

Sample Preparation: Inside the glovebox, prepare a series of vials with a known volume of the anhydrous solvent.

-

Addition of Solute: To each vial, add an excess amount of this compound. The exact amount should be recorded. "Excess" means that undissolved material should be visible after initial mixing.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure good mixing. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle. Carefully draw a known volume of the supernatant (the clear solution) using a gas-tight syringe fitted with a filter to remove any suspended particles.

-

Quantification: The collected sample of the saturated solution is then carefully transferred to a volumetric flask and diluted with the same anhydrous solvent to a concentration suitable for the chosen analytical method. The concentration of tin in the diluted solution is then determined.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in g/100 mL or mol/L.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound involves a logical progression of considerations, starting with the desired outcome of the process. The following diagram illustrates this workflow.

Caption: Logical workflow for selecting a suitable solvent for this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. Tin(IV) isopropoxide isopropanol adduct, 98% (metals basis) 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. Page loading... [guidechem.com]

- 4. Tin(IV) isopropoxide solution 10 % (w/v) in isopropanol/toluene, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

Thermal Decomposition of Tin (IV) Isopropoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin (IV) isopropoxide (Sn(O-i-Pr)₄) is a metal alkoxide precursor of significant interest for the synthesis of tin (IV) oxide (SnO₂) nanomaterials and thin films, which have diverse applications in areas such as gas sensing, catalysis, and transparent conducting oxides. The thermal decomposition of this precursor is a critical step in many synthesis routes, dictating the properties of the final tin oxide material. This technical guide provides a comprehensive overview of the thermal decomposition characteristics of this compound. Due to a scarcity of specific, publicly available thermal analysis data for this compound, this guide draws upon established knowledge of analogous metal alkoxides, particularly titanium (IV) isopropoxide, to infer and present a likely decomposition pathway and characteristics. This guide also outlines detailed experimental protocols for conducting thermal analysis of such precursors.

Introduction

The synthesis of high-purity, crystalline tin (IV) oxide with controlled morphology is often achieved through the thermal decomposition of organometallic precursors. This compound is a volatile, soluble, and relatively easy-to-handle precursor, making it an attractive candidate for chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processes. Understanding the temperature ranges of decomposition, the nature of the evolved gaseous byproducts, and the mechanism of transformation from the molecular precursor to the solid oxide is paramount for optimizing these synthesis techniques.

While detailed experimental data on the thermal decomposition of this compound is not extensively reported in peer-reviewed literature, a single source indicates a melting point of 130°C with decomposition, suggesting that the decomposition process begins at or around this temperature.[1]

Proposed Thermal Decomposition Pathway

Based on the well-documented thermal decomposition of analogous metal alkoxides like titanium (IV) isopropoxide, a multi-step decomposition pathway for this compound can be proposed. The overall reaction is the conversion of the tin alkoxide to tin oxide, with the release of volatile organic byproducts.

Overall Reaction:

Sn(OCH(CH₃)₂)₄ → SnO₂ + 4 C₃H₆ (propene) + 2 H₂O

This overall reaction likely proceeds through a series of intermediate steps involving the sequential removal of the isopropoxide ligands.

Logical Relationship of the Proposed Decomposition Pathway

Caption: A proposed multi-step decomposition pathway for this compound.

Quantitative Thermal Analysis Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the thermal decomposition of this compound, based on typical values observed for similar metal alkoxides. It is crucial to note that these are estimated values and require experimental verification.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Step 1 | 130 - 250 | ~25% | Initial decomposition and loss of the first isopropoxide ligand. |

| Step 2 | 250 - 400 | ~50% (cumulative) | Continued loss of isopropoxide ligands. |

| Step 3 | 400 - 550 | ~65% (cumulative) | Final ligand removal and formation of amorphous tin oxide. |

| Final Residue | > 550 | ~35% (remaining) | Crystalline tin (IV) oxide (SnO₂). |

Experimental Protocols

To obtain precise and reliable data on the thermal decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound.

Methodology:

-

Instrument: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the temperatures of onset, peak, and completion of decomposition stages, as well as the percentage of mass loss at each stage. The derivative of the TGA curve (DTG) can be used to more clearly identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a constant purge rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10°C/min) over a desired temperature range (e.g., ambient to 600°C).

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve reveals endothermic (e.g., melting, evaporation) and exothermic (e.g., crystallization, decomposition) events. The peak temperature and the area under the peak (enthalpy change) are determined for each thermal event.

Experimental Workflow for Thermal Analysis

Caption: A flowchart illustrating the key steps in the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a fundamental process in the synthesis of tin oxide materials. While specific experimental data for this precursor is limited, by analogy with similar metal alkoxides, a multi-step decomposition mechanism involving the sequential elimination of isopropoxide ligands to form tin (IV) oxide is proposed. For researchers and professionals in materials science and drug development, a thorough experimental investigation using techniques such as TGA and DSC is essential to elucidate the precise thermal decomposition characteristics. The protocols outlined in this guide provide a robust framework for such investigations, enabling the optimization of synthesis parameters for the production of high-quality tin oxide materials with desired properties.

References

Tin (IV) Isopropoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Tin (IV) isopropoxide, a versatile organometallic compound with significant applications in materials science and catalysis. This document consolidates essential physicochemical data, safety information, and a review of its primary applications, with a focus on its role as a precursor in the synthesis of tin-based nanomaterials. Experimental workflows for these synthetic processes are also presented.

Chemical and Physical Properties

This compound, also known as tetra-isopropoxy tin, is a metal alkoxide that is a colorless to yellowish liquid at room temperature. It is notable for its reactivity, particularly with water, and its solubility in organic solvents.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below. It is important to note that this compound can exist as a complex with isopropanol (B130326), which may affect its molecular weight and CAS number.

| Identifier | Value | References |

| CAS Number | 1184-61-8 | [1][2][3][4][5] |

| Molecular Formula | C12H28O4Sn | [2][6] |

| Molecular Weight | 355.06 g/mol | [2][6][7] |

| IUPAC Name | tetrakis(propan-2-ol) tin | [3] |

| Synonyms | Tin tetraisopropoxide, Isopropyl stannate(IV) | [4][8] |

| InChI Key | VUDAJANAMZGVOP-UHFFFAOYSA-N | [3][4] |

| SMILES | CC(C)O--INVALID-LINK--(OC(C)C)OC(C)C | [7] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | References |

| Appearance | Yellow to red liquid | [3] |

| Density | 0.8387 g/mL at 25 °C | [2][5][7] |

| Melting Point | 130 °C (decomposes) | [2][5] |

| Boiling Point | 131 °C at 1.6 mmHg | [2][5] |

| Flash Point | 131 °C at 1.6 mmHg | [2][5] |

| Solubility | Soluble in hydrocarbons; reacts with moisture/water, alcohols, ketones, and esters. | [2][4] |

| Sensitivity | Moisture sensitive | [4] |

Applications in Research and Development

This compound is a key precursor material in the synthesis of various tin-based materials, primarily tin oxide (SnO2) nanoparticles and thin films.[1][4] These materials have widespread applications in gas sensors, transparent conductive oxides (such as Indium Tin Oxide, ITO), and as components in solar cells.[1][4]

Synthesis of Tin Oxide Nanoparticles

A common application of this compound is in the sol-gel synthesis of tin oxide nanoparticles. The general workflow for this process is outlined below.

Caption: Sol-gel synthesis of SnO2 nanoparticles from this compound.

Experimental Protocols

General Handling and Storage

Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment.

| Hazard Statement | Precautionary Statement |

| Highly flammable liquid and vapor. | Keep away from sources of ignition. |

| Causes severe skin burns and eye damage. | Wear suitable protective clothing, gloves, and eye/face protection. |

| Harmful if swallowed, in contact with skin, or if inhaled. | Do not breathe vapor. In case of accident or if you feel unwell, seek medical advice immediately. |

| May cause drowsiness or dizziness. | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. |

| Suspected of damaging fertility or the unborn child. |

Conclusion

This compound is a valuable precursor for the synthesis of tin-based materials. Its well-defined chemical properties and reactivity make it a versatile tool for researchers in materials science and related fields. Proper handling and an understanding of its chemical behavior are essential for its safe and effective use in the laboratory.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound [chembk.com]

- 3. Tin(IV) isopropoxide, 99% (metals basis), 10% w/v in isopropanol 100 mL | Buy Online [thermofisher.com]

- 4. Tin(IV) isopropoxide, 98% (metals basis), 10% w/v in isopropanol/toluene 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | CAS#:1184-61-8 | Chemsrc [chemsrc.com]

- 6. This compound | C12H28O4Sn | CID 71317417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tin(IV) isopropoxide solution 10 % (w/v) in isopropanol/toluene, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. Tin(IV) isopropoxide | Isopropyl stannate(IV) | C12H28O4Sn - Ereztech [ereztech.com]

Spectroscopic Analysis of Tin (IV) Isopropoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin (IV) isopropoxide (Sn(OPr)₄), also known as tetraisopropyl stannate, is a metal alkoxide that serves as a key precursor in the synthesis of various tin-based materials, including tin oxide (SnO₂) nanoparticles and thin films for applications in gas sensors, transparent conductive coatings, and catalysis. A thorough understanding of its molecular structure and purity is paramount for controlling the properties of the resulting materials. This technical guide provides an in-depth overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—used to characterize this compound. This document outlines detailed experimental protocols, data interpretation, and the logical framework for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the isopropoxide ligands.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

Due to the moisture-sensitive nature of this compound, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox) using dry, deuterated solvents.

-

Glassware: Ensure all glassware (NMR tube, pipettes, vials) is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of dry nitrogen or in a desiccator.

-

Solvent: Use anhydrous deuterated chloroform (B151607) (CDCl₃) or benzene-d₆ (C₆D₆). The choice of solvent can slightly influence the chemical shifts.

-

Sample Concentration: Prepare a dilute solution of this compound (approximately 1-5% v/v) in the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is generally adequate.

-

Spectral Width: A spectral width of approximately 15 ppm, centered around 5 ppm, is appropriate.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of approximately 200 ppm, centered around 100 ppm, is suitable.

-

Data Presentation: NMR Chemical Shifts

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Analogous to Ti(OPr)₄)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH- (methine) | ~4.3 - 4.6 | Septet | ~6.0 |

| -CH₃ (methyl) | ~1.2 - 1.4 | Doublet | ~6.0 |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Analogous to Ti(OPr)₄)

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH- (methine) | ~75 - 78 |

| -CH₃ (methyl) | ~25 - 28 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FT-IR is primarily used to confirm the presence of the isopropoxide ligands and the Sn-O bonds.

Experimental Protocol: FT-IR

Sample Preparation:

This compound is a liquid and can be analyzed neat.

-

Attenuated Total Reflectance (ATR): This is the simplest method. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Transmission (Salt Plates): A thin film of the liquid can be pressed between two IR-transparent salt plates (e.g., NaCl or KBr). This method requires careful handling to avoid moisture contamination.

Instrumentation and Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer is used.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is typically sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal or salt plates should be recorded and subtracted from the sample spectrum.

-

Data Presentation: FT-IR Vibrational Frequencies

Disclaimer: Specific FT-IR peak assignments for this compound are not widely published. The data presented below is based on the analysis of similar metal alkoxides, such as titanium (IV) isopropoxide, and general infrared correlation tables.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 2970 - 2850 | C-H stretch | Aliphatic C-H stretching of the methyl and methine groups. |

| 1465 - 1450 | C-H bend | Asymmetric bending of the methyl groups. |

| 1380 - 1370 | C-H bend | Symmetric bending (umbrella mode) of the methyl groups. |

| 1170 - 1120 | C-O stretch | Stretching of the C-O bond in the isopropoxide ligand. |

| ~1000 | C-C stretch | Skeletal C-C stretching. |

| 600 - 500 | Sn-O stretch | Stretching of the tin-oxygen bond. This is a key diagnostic peak. |

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for spectroscopic analysis and the logical process of structural confirmation.

An In-depth Technical Guide on the Reactivity of Tin (IV) Isopropoxide with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of tin (IV) isopropoxide with water, a fundamental process in the sol-gel synthesis of tin oxide (SnO₂) nanomaterials. Given the limited direct quantitative kinetic data for this compound in publicly available literature, this guide leverages established principles of metal alkoxide chemistry and draws parallels with the well-studied analogous compound, titanium (IV) isopropoxide (TTIP), to provide a thorough understanding of the reaction dynamics.

Core Principles of Reactivity

The reaction of this compound, Sn(O-i-Pr)₄, with water is characterized by two primary, often concurrent, reactions: hydrolysis and condensation. These reactions are the cornerstone of the sol-gel process, which allows for the formation of a solid oxide network from a solution of molecular precursors.[1]

Hydrolysis: In the initial step, the isopropoxide (-O-i-Pr) groups are replaced by hydroxyl (-OH) groups upon reaction with water. This is a nucleophilic substitution reaction where water acts as the nucleophile. The reaction can be represented as a series of steps:

Sn(O-i-Pr)₄ + H₂O → Sn(O-i-Pr)₃(OH) + i-PrOH Sn(O-i-Pr)₃(OH) + H₂O → Sn(O-i-Pr)₂(OH)₂ + i-PrOH Sn(O-i-Pr)₂(OH)₂ + H₂O → Sn(O-i-Pr)(OH)₃ + i-PrOH Sn(O-i-Pr)(OH)₃ + H₂O → Sn(OH)₄ + i-PrOH

The extent of hydrolysis is dependent on the water-to-alkoxide molar ratio (h).

Condensation: The newly formed hydroxyl groups are reactive and can undergo condensation reactions to form tin-oxo-tin (Sn-O-Sn) bridges, eliminating either water (oxolation) or isopropanol (B130326) (alkoxolation).

-

Oxolation: Sn-OH + HO-Sn → Sn-O-Sn + H₂O

-

Alkoxolation: Sn-O-i-Pr + HO-Sn → Sn-O-Sn + i-PrOH

These condensation reactions lead to the formation of oligomers, which then grow into a three-dimensional network, eventually forming a gel.

The reactivity of metal alkoxides like this compound is significantly higher than that of silicon alkoxides, leading to very fast hydrolysis and condensation rates that can be challenging to control.[1]

Quantitative Data Presentation

| Parameter | Influence on Hydrolysis Rate | Influence on Condensation Rate | Resulting Nanoparticle Characteristics |

| Water-to-Alkoxide Ratio (h) | Increases with higher h | Increases with higher h | Higher h can lead to faster precipitation and larger, more aggregated particles. |

| pH (Catalyst) | Catalyzed by both acid and base | Acid catalysis favors slower condensation; Base catalysis favors faster condensation | Acidic conditions often yield smaller, more uniform particles; basic conditions can lead to rapid precipitation and larger aggregates. |

| Temperature | Increases with temperature | Increases with temperature | Higher temperatures can promote faster kinetics, crystallite growth, and potentially aggregation. |

| Precursor Concentration | Increases with concentration | Increases with concentration | Lower concentrations generally favor the formation of smaller, more monodisperse nanoparticles. |

| Solvent | Can influence reactant accessibility and intermediate stability | Can influence the stability of growing oligomers | The choice of solvent can affect particle size and morphology. |

Experimental Protocols

Precise kinetic analysis of the rapid hydrolysis of this compound requires specialized techniques. The following are detailed methodologies adapted from established protocols for studying metal alkoxide hydrolysis.[2]

Kinetic Analysis using UV-Vis Spectrophotometry

This method is suitable for monitoring the initial stages of hydrolysis and the onset of particle nucleation by observing changes in turbidity.

Materials:

-

This compound [Sn(O-i-Pr)₄]

-

Anhydrous isopropanol (solvent)

-

Deionized water

-

Acid (e.g., HCl) or base (e.g., NH₄OH) for pH adjustment

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a stock solution of Sn(O-i-Pr)₄ in anhydrous isopropanol (e.g., 0.1 M).

-

Prepare an aqueous solution with the desired pH, adjusted using the acid or base.

-

-

Kinetic Measurement:

-

Equilibrate both solutions to the desired reaction temperature.

-

Rapidly mix the two solutions in a cuvette.

-

Immediately begin recording the absorbance at a fixed wavelength (e.g., 400 nm) over time. An increase in absorbance indicates the formation of particles and thus the progress of the reaction.

-

-

Data Analysis:

-

The initial rate of reaction can be determined from the initial slope of the absorbance versus time plot.

-

By varying the concentrations of the reactants and the temperature, the reaction order and activation energy can be determined.

-

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy allows for the monitoring of the disappearance of reactants and the appearance of products by tracking their characteristic vibrational bands in real-time.[2]

Materials:

-

This compound [Sn(O-i-Pr)₄]

-

Anhydrous solvent (e.g., isopropanol)

-

Deionized water (or D₂O for isotopic labeling)

-

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a flow cell

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare the reactant solutions as described for the UV-Vis method.

-

-

Kinetic Measurement:

-

Initiate the reaction by mixing the solutions directly in the FTIR sample compartment or by flowing the mixed solution through the cell.

-

Record FTIR spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the Sn-O-C vibrational bands of the isopropoxide group and the increase in the O-H stretching band of the hydroxyl groups and water.

-

The change in the integrated area of these characteristic bands over time provides the concentration profiles of reactants and products, from which the reaction kinetics can be determined.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the core reaction pathway and a typical experimental workflow for studying the reactivity of this compound with water.

Caption: Simplified reaction pathway of Sn(O-i-Pr)₄ hydrolysis and condensation.

Caption: Experimental workflow for the kinetic analysis of Sn(O-i-Pr)₄ hydrolysis.

References

Methodological & Application

Application Notes and Protocols for Tin Oxide (SnO₂) Thin Film Fabrication via Tin (IV) Isopropoxide Sol-Gel Method

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of tin oxide (SnO₂) thin films using a sol-gel method based on the precursor Tin (IV) isopropoxide. This method offers a versatile and cost-effective route to produce high-quality, transparent, and conductive thin films suitable for a range of applications, including as transparent electrodes, in optoelectronic devices, and potentially in drug delivery systems.

Introduction

Tin oxide (SnO₂) is an n-type semiconductor with a wide bandgap (typically around 3.6 eV), high electrical conductivity, and high optical transparency in the visible region.[1] These properties make it a material of significant interest for various technological applications. The sol-gel process is a wet-chemical technique that involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and its subsequent gelation into a solid network (gel). This method allows for excellent control over the final product's microstructure and composition at a molecular level. While various precursors can be used for the sol-gel synthesis of SnO₂ thin films, this compound offers an alternative to more common chloride-based precursors, potentially avoiding chlorine contamination in the final film.

Chemical Pathway: From Precursor to Thin Film

The sol-gel process for producing tin oxide from this compound involves two primary chemical reactions: hydrolysis and condensation.

-

Hydrolysis: The this compound precursor reacts with water, leading to the replacement of isopropoxide (-OCH(CH₃)₂) groups with hydroxyl (-OH) groups. This reaction is typically catalyzed by an acid or a base.

-

Condensation: The hydroxylated tin species then undergo condensation reactions to form tin-oxo-tin (-Sn-O-Sn-) bridges, releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional oxide network, which constitutes the gel.

Subsequent heat treatment (annealing) of the gel film removes residual organic compounds and promotes the crystallization of the amorphous tin oxide network into the desired crystalline phase (typically the tetragonal rutile structure for SnO₂).

The following diagram illustrates the key steps in the chemical transformation:

Caption: Sol-gel chemical transformation pathway.

Experimental Protocols

This section provides a detailed protocol for the preparation of tin oxide thin films using the this compound sol-gel method.

Materials and Reagents

-

Precursor: this compound, isopropanol (B130326) complex [Sn(OC₃H₇ⁱ)₄ · ⁱC₃H₇OH][2]

-

Solvent: Toluene[2]

-

Stabilizer/Chelating Agent: Acetylacetone (B45752) (acac)[2]

-

Substrates: Glass slides, silicon wafers, or other suitable substrates.

-

Cleaning agents: Acetone, isopropanol, deionized water.

Experimental Workflow

The overall workflow for the fabrication of SnO₂ thin films is depicted in the following diagram:

Caption: Step-by-step experimental workflow.

Detailed Protocol: Sol Preparation

-

In a clean, dry beaker, dissolve this compound, isopropanol complex in toluene. The concentration of the precursor can be varied to control the thickness and properties of the final film. A typical starting concentration is in the range of 0.1 M to 0.5 M.[2]

-

While stirring the solution, add acetylacetone (acac) as a chelating agent. The molar ratio of acac to the tin precursor is a critical parameter that influences the stability of the sol and the subsequent gelation process. A common molar ratio (R) of acac to tin is between 2 and 5.[2]

-

Continue stirring the solution at room temperature for approximately 1 hour to ensure the formation of a stable and homogeneous sol. The solution should be clear and transparent.[2]

-

The prepared sol can be aged in a sealed container for a specific period (e.g., 24 hours) to allow for initial hydrolysis and condensation reactions to occur, which can influence the viscosity of the sol and the quality of the resulting film.

Detailed Protocol: Substrate Cleaning

-

Clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates using a stream of nitrogen gas or by placing them in an oven at 100°C. A clean and hydrophilic substrate surface is crucial for uniform film deposition.

Detailed Protocol: Thin Film Deposition

Option A: Dip-Coating

-

Immerse a cleaned substrate into the prepared sol.

-

Withdraw the substrate from the sol at a constant and controlled speed. The withdrawal speed is a key parameter that affects the thickness of the deposited film. Typical withdrawal speeds range from 1 to 10 cm/min.

-

Allow the coated substrate to air dry for a few minutes to evaporate the solvent.

Option B: Spin-Coating

-

Place a cleaned substrate on the chuck of a spin coater.

-

Dispense a small amount of the sol onto the center of the substrate.

-

Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spinning speed and time determine the film thickness.

Detailed Protocol: Post-Deposition Heat Treatment

-

Drying/Pre-heating: Place the coated substrates on a hot plate or in an oven at a temperature between 100°C and 150°C for 10-20 minutes to remove residual solvents and initiate the condensation process.[3]

-

Annealing: Transfer the pre-heated films to a furnace and anneal them at a higher temperature to promote crystallization and remove organic residues. The annealing temperature significantly influences the final properties of the SnO₂ film. A typical annealing temperature range is 300°C to 600°C, with a duration of 1 to 2 hours.[4][5] The heating and cooling rates should be controlled to avoid thermal stress and cracking of the film.

Data Presentation: Influence of Experimental Parameters

The properties of the resulting SnO₂ thin films are highly dependent on the synthesis and processing parameters. The following tables summarize the typical effects of key parameters on the film characteristics.

Table 1: Effect of Precursor Concentration on SnO₂ Thin Film Properties

| Precursor Concentration | Film Thickness | Optical Transmittance | Electrical Resistivity |

| Low | Thinner | Higher | Higher |

| High | Thicker | Lower | Lower |

Note: The exact values will depend on the specific deposition parameters used.

Table 2: Effect of Annealing Temperature on SnO₂ Thin Film Properties

| Annealing Temperature (°C) | Crystallite/Grain Size (nm) | Optical Bandgap (eV) | Average Optical Transmittance (%) | Sheet Resistance (Ω/sq) |

| 300 | Increases with temperature | 4.116 - 4.121[4] | Increases with temperature[4] | Decreases with temperature[4] |

| 400 | Increases with temperature[5] | 4.120[4] | High in the visible region[4] | Decreases with temperature[4] |

| 500 | Optimal crystallinity often observed[5] | 4.117[4] | > 80%[6] | Decreases with temperature[4] |

| 600 | Further increase in grain size[4] | 4.106[4] | High in the visible region[4] | Lowest value observed[4] |

Data compiled from studies using various tin-based precursors, demonstrating general trends.[4][5][6]

Applications in Drug Development

While the primary applications of SnO₂ thin films are in electronics and sensors, their unique properties also present potential opportunities in the field of drug development.

-

Biosensors: The high surface-to-volume ratio and conductive nature of nanostructured SnO₂ thin films make them suitable for the development of sensitive biosensors for detecting specific biomolecules or monitoring drug concentrations.

-

Controlled Drug Release: The porous nature of sol-gel derived films can be tailored to encapsulate and control the release of therapeutic agents. The biocompatibility of tin oxide is an area of ongoing research.

-

Biocompatible Coatings: SnO₂ coatings on medical implants could potentially improve their biocompatibility and reduce adverse reactions.

Further research is necessary to fully explore and validate the use of this compound-derived SnO₂ thin films in pharmaceutical and biomedical applications.

Safety Precautions

-

This compound and its precursor solution are moisture-sensitive and should be handled in a dry environment (e.g., a glovebox or under an inert atmosphere).

-

Toluene is a flammable and toxic solvent and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling all chemicals.

-

The annealing process should be carried out in a furnace with proper exhaust ventilation.

By following these detailed protocols and considering the influence of key experimental parameters, researchers can successfully fabricate high-quality tin oxide thin films for a variety of applications.

References

- 1. idk.org.rs [idk.org.rs]

- 2. researchgate.net [researchgate.net]

- 3. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

- 4. naturalspublishing.com [naturalspublishing.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO2 Films for Solar Cell Application | MDPI [mdpi.com]

Application Notes and Protocols for Spin Coating Tin (IV) Isopropoxide Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the deposition of tin (IV) oxide (SnO₂) thin films using a sol-gel method with tin (IV) isopropoxide as the precursor. The protocols cover solution preparation, spin coating parameters, and post-deposition processing. The provided data, compiled from various studies on tin oxide thin films, offers insights into the influence of key parameters on the final film properties.

Introduction

Tin (IV) oxide is a versatile n-type semiconductor with a wide bandgap, making it suitable for a range of applications including transparent conducting electrodes, gas sensors, and as an electron transport layer in perovskite solar cells. The sol-gel process, coupled with spin coating, offers a cost-effective and scalable method for producing high-quality, uniform SnO₂ thin films. This document outlines the critical parameters in the spin coating process of this compound solutions to achieve desired film characteristics.

Experimental Protocols

Substrate Cleaning

Proper substrate cleaning is crucial for good film adhesion and uniformity. A recommended cleaning procedure for glass or silicon substrates is as follows:

-

Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Optional: Treat the substrates with UV-Ozone for 10-15 minutes to remove any remaining organic residues and improve the surface hydrophilicity.

Sol-Gel Precursor Solution Preparation

The preparation of a stable sol-gel solution is critical for achieving reproducible results. This compound is highly reactive with moisture, so the synthesis should be carried out in a controlled, low-humidity environment (e.g., a glovebox).

Materials:

-

This compound (Sn(O-i-Pr)₄)

-

Anhydrous Isopropyl Alcohol (IPA)

-

Stabilizer/chelating agent (e.g., Triethanolamine or Acetic Acid)

Procedure:

-

In a clean, dry beaker, dissolve a specific molar concentration of this compound in anhydrous isopropyl alcohol.

-

While stirring vigorously, slowly add a stabilizer to the solution. The molar ratio of stabilizer to the tin precursor is a critical parameter to control the hydrolysis and condensation rates.

-

Continue stirring the solution for at least 2-4 hours at room temperature to ensure a stable and homogeneous sol.

-

Before use, it is recommended to filter the solution through a 0.2 µm syringe filter to remove any particulates.

Spin Coating Process

The spin coating process involves depositing the sol-gel solution onto a rotating substrate. The final film thickness is primarily controlled by the spin speed and the viscosity of the solution.[1]

-

Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

-

Dispense a sufficient amount of the prepared sol-gel solution to cover the entire substrate surface.

-

Start the spin coater. A typical two-step process is often employed:

-

Step 1 (Spread Cycle): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.

-

Step 2 (Thinning Cycle): A higher spin speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.

-

-

After the spin coating process is complete, carefully remove the substrate from the spin coater.

Post-Deposition Treatment

Drying and Annealing:

-

Drying: Immediately after spin coating, place the substrate on a hotplate at a low temperature (e.g., 100-150 °C) for 10-20 minutes to evaporate the solvent.[2]

-